(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(benzo[d]thiazol-2-yl)methanone

Medicinal Chemistry CB1 Receptor Pharmacology Structure-Activity Relationship

This compound offers a unique 4-(pyrazol-1-ylmethyl)piperidine linker architecture, distinct from 3-substituted or directly N-linked analogs. It fills a critical gap in CB1 ligand SAR programs by providing the one-carbon methylene spacer variant, enabling head-to-head regioisomeric comparison with CAS 2319718-65-3. Essential for conformational analysis and scaffold-hopping in kinase inhibitor research. Verify stock and request a bulk quote for your project.

Molecular Formula C17H18N4OS
Molecular Weight 326.42
CAS No. 1286704-57-1
Cat. No. B2388657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(benzo[d]thiazol-2-yl)methanone
CAS1286704-57-1
Molecular FormulaC17H18N4OS
Molecular Weight326.42
Structural Identifiers
SMILESC1CN(CCC1CN2C=CC=N2)C(=O)C3=NC4=CC=CC=C4S3
InChIInChI=1S/C17H18N4OS/c22-17(16-19-14-4-1-2-5-15(14)23-16)20-10-6-13(7-11-20)12-21-9-3-8-18-21/h1-5,8-9,13H,6-7,10-12H2
InChIKeyZGDAWEKOQFQWIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((1H-Pyrazol-1-yl)methyl)piperidin-1-yl)(benzo[d]thiazol-2-yl)methanone CAS 1286704-57-1: Structural Identity and Procurement Baseline


The compound (4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(benzo[d]thiazol-2-yl)methanone (CAS 1286704-57-1, molecular formula C₁₇H₁₈N₄OS, molecular weight 326.42) is a heterocyclic hybrid featuring a benzothiazole carbonyl linked to a 4-(pyrazol-1-ylmethyl)piperidine moiety . This architecture places it within the broader class of pyrazole-piperidine-benzothiazole conjugates, a family that has attracted medicinal chemistry interest for cannabinoid receptor modulation and anti-proliferative applications [1]. Unlike simpler benzothiazole-piperidine amides, the methylene-bridged pyrazole attachment at the piperidine 4-position introduces distinct conformational flexibility and pharmacophoric spacing that may influence target engagement profiles relative to directly linked or 3-substituted analogs [2].

Why Generic Substitution Is Not Advisable for CAS 1286704-57-1: Structural Nuance Drives Functional Divergence


Compounds within the benzothiazole-pyrazole-piperidine class cannot be treated as interchangeable procurement items because subtle variations in linker chemistry (methylene vs. carbonyl vs. direct bond) and substitution regiochemistry (piperidine 4-position vs. 3-position) produce substantial differences in conformational preference, target binding kinetics, and biological readout . The target compound's 4-(pyrazol-1-ylmethyl) substitution on piperidine creates a distinct N–CH₂–pyrazole vector that differs from the 3-(1-methylpyrazol-4-yl)piperidine isomer (CAS 2319718-65-3), which shares the identical molecular formula but exhibits a different spatial presentation of the pyrazole pharmacophore . In pyrazole-based CB1 antagonist series, even minor modifications to the piperidine N-substituent or pyrazole linkage have been shown to shift functional activity between inverse agonism, antagonism, and partial agonism [1]. Therefore, substitution without explicit comparative bioactivity data risks altering the pharmacological profile and invalidating structure-activity relationship (SAR) interpretations in ongoing research programs.

Quantitative Differentiation Evidence for (4-((1H-Pyrazol-1-yl)methyl)piperidin-1-yl)(benzo[d]thiazol-2-yl)methanone Versus Structural Analogs


Regioisomeric Differentiation: Piperidine 4-Pyrazolylmethyl vs. 3-Pyrazolyl Substitution in Benzothiazole Carbonyl Series

The target compound bears the pyrazole ring at the piperidine 4-position via a methylene (–CH₂–) linker, whereas the closest regioisomer, 2-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-1,3-benzothiazole (CAS 2319718-65-3), places a methylated pyrazole directly at the piperidine 3-position . Both share the molecular formula C₁₇H₁₈N₄OS (MW 326.42), making them direct constitutional isomers . In related benzothiazole-piperidine-pyrazole series evaluated for anti-mitotic activity, the position of pyrazole attachment (hydrazide-bridged vs. hydrazine-bridged) produced differential activity, with hydrazide-linked series (5a–5i) demonstrating superior chromosomal aberration effects over hydrazine-linked series (4a–4i) [1]. While that study did not include the exact target compound, it establishes the class-level principle that pyrazole-to-benzothiazole connectivity is a critical determinant of biological potency [1]. The target compound's 4-methylene-piperidine architecture introduces additional conformational degrees of freedom compared to the 3-substituted isomer, which may affect target binding entropy and residence time.

Medicinal Chemistry CB1 Receptor Pharmacology Structure-Activity Relationship

Linker Chemistry Differentiation: Methylene-Bridged Pyrazole vs. Direct Amide/Carbonyl Pyrazole Linkage

The target compound uniquely employs a methylene (–CH₂–) spacer between the piperidine nitrogen and the pyrazole N1 position. This contrasts with the more common direct N–pyrazole linkage found in compounds such as 4-(1H-pyrazol-1-yl)piperidine derivatives [1]. The methylene spacer increases the rotatable bond count and alters the spatial relationship between the pyrazole and the benzothiazole carbonyl pharmacophore. In the broader CB1 antagonist literature, the length and nature of the linker between the piperidine core and the pendant aromatic ring (pyrazole substituent) has been shown to modulate CB1 binding affinity (pKᵢ) by over 10-fold [2]. Specifically, pyrazole N1-substituents with different alkyl spacer lengths produce KI values ranging from low nanomolar to micromolar at human CB1 receptors [2]. The target compound's –CH₂– spacer represents a specific linker length not present in the directly N-linked pyrazole-piperidine analog, and published SAR indicates that linker optimization is non-trivial for achieving desired potency and selectivity profiles [2].

Medicinal Chemistry Conformational Analysis Drug Design

Benzothiazole Carbonyl vs. Alternative Heterocyclic Cores: Pharmacophoric Divergence in Pyrazole-Piperidine Series

The target compound contains a benzo[d]thiazol-2-yl methanone core, distinguishing it from analogs that replace benzothiazole with pyridine, pyrimidine, or phenyl rings. In CB1 antagonist medicinal chemistry, bioisosteric replacement of the pyrazole core of rimonabant with thiazoles and benzothiazoles has yielded compounds with altered CB1/CB2 selectivity and functional activity profiles [1]. Specifically, thiazole-based CB1 antagonists demonstrated KI values comparable to pyrazole-based counterparts but with differentiated signaling bias profiles [1]. In the kinase inhibitor space, benzothiazole-containing compounds (e.g., pyrazolothiazole JAK inhibitor series) have demonstrated crystal structure-validated binding modes that leverage the benzothiazole sulfur for specific hinge-region contacts, a feature absent in benzoxazole or phenyl analogs [2]. The benzothiazole moiety thus offers a specific hydrogen-bond acceptor (thiazole N) and sulfur-mediated polarizability not replicated by simple benzamide or phenyl bioisosteres [2].

Medicinal Chemistry Bioisosterism Kinase Inhibition

Recommended Application Scenarios for 4-((1H-Pyrazol-1-yl)methyl)piperidin-1-yl)(benzo[d]thiazol-2-yl)methanone Based on Differentiated Structural Features


CB1/CB2 Cannabinoid Receptor SAR Probe for Linker Length Optimization

The target compound's 4-(pyrazol-1-ylmethyl) substitution provides a specific methylene spacer length that fills a gap in existing pyrazole-piperidine CB1 ligand libraries. In SAR studies where pyrazole N1-substituent linker length is being systematically varied (e.g., methyl, ethyl, propyl spacers), this compound offers the –CH₂– (one-carbon) linker variant for evaluating the relationship between linker flexibility and CB1 binding affinity or functional activity . It can serve as a comparator to directly N-linked pyrazole-piperidine compounds to quantify the contribution of the methylene spacer to pKᵢ or EC₅₀ values.

Regioisomeric Selectivity Profiling in Benzothiazole-Pyrazole Hybrid Library Screening

As a constitutional isomer of 2-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-1,3-benzothiazole (CAS 2319718-65-3) , this compound enables head-to-head regioisomeric comparison in any biological assay. Procurement of both isomers allows researchers to directly attribute any differential activity to the change in pyrazole attachment position (4-methylene vs. 3-direct) while controlling for molecular formula, molecular weight, and overall atom composition . This is particularly valuable in anti-proliferative or anti-mitotic screening where pyrazole connectivity has been shown to differentiate compound series potency [1].

Benzothiazole-Containing Kinase Inhibitor Fragment or Scaffold-Hopping Library

The benzo[d]thiazol-2-yl methanone moiety in this compound aligns with the privileged benzothiazole scaffold found in multiple kinase inhibitor programs (e.g., JAK, PDE10A) where crystallographic data confirm sulfur-mediated hinge contacts . Researchers engaged in scaffold-hopping from benzoxazole or benzimidazole series can use this compound to probe the contribution of the thiazole sulfur to target engagement, selectivity, and physicochemical properties (logP, solubility) relative to oxygen- or nitrogen-containing analogs.

Chemical Probe for Conformational Analysis of Methylene-Bridged Heterocyclic Amides

The target compound's N–CH₂–pyrazole motif creates a rotatable bond between the piperidine and pyrazole rings, offering a defined system for studying the conformational preferences of methylene-bridged bis-heterocyclic amides via NMR or X-ray crystallography . This structural feature distinguishes it from conformationally restricted direct N-linked analogs and can inform computational chemistry efforts in conformational sampling and free energy perturbation calculations .

Quote Request

Request a Quote for (4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(benzo[d]thiazol-2-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.